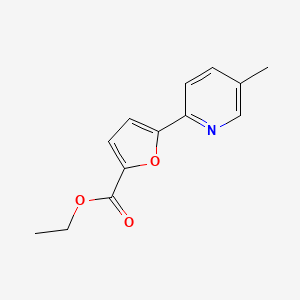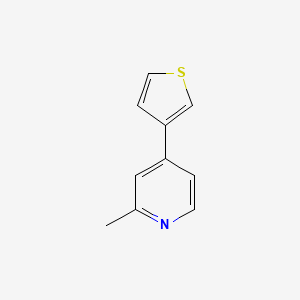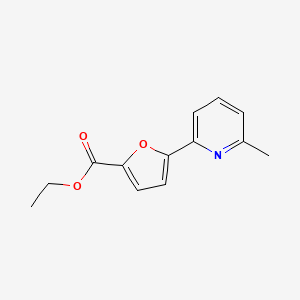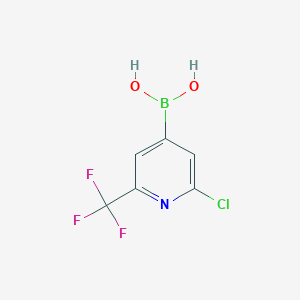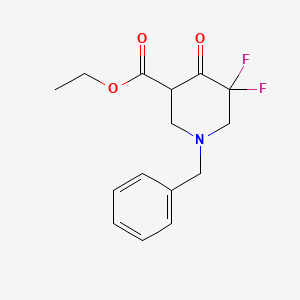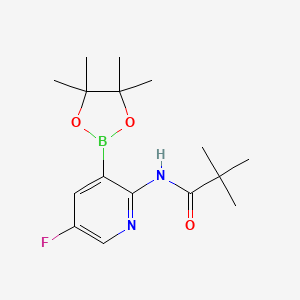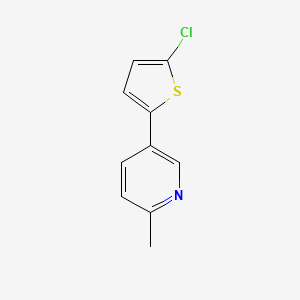
5-(5-Chloro-2-thienyl)-2-methylpyridine
Vue d'ensemble
Description
5-Chloro-2-thiophenecarboxaldehyde is a thiophene derivative . It has been used in the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis[( E )-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-thiophenecarboxaldehyde is represented by the empirical formula C5H3ClOS . Its molecular weight is 146.59 .Chemical Reactions Analysis
5-Chloro-2-thiophenecarboxaldehyde may be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids .Physical And Chemical Properties Analysis
5-Chloro-2-thiophenecarboxaldehyde has a refractive index of 1.604 (lit.), a boiling point of 99 °C/21 mmHg (lit.), and a density of 1.376 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Biological Compounds :
- Schiff bases derived from 2-chloro-5-methylpyridine are used as synthons for α-nornicotin derivatives and in the preparation of biologically active molecules and pesticidal compounds (Gangadasu, Raju, & Rao, 2002).
Intermediate in Medicine and Pesticides :
- 2-Chloro-5-trichloromethylpyridine, closely related to the query compound, serves as an important intermediate in various medicines and pesticides (Li, 2005).
Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives :
- The compound is a component in synthesizing new cyanopyridinethiones, which are potential candidates for thieno[2,3-b]pyridines with anticipated biological activities (Mohamed, Al-Taifi, El‐Emary, & Bakhite, 2007).
Metal-ion Reactivity and Coordination Compounds :
- The compound is involved in reactions with metal ions like copper and cobalt, forming coordination compounds with diverse properties and potential applications in various fields (Shakirova, Protsenko, Protsenko, Kuratieva, Fowles, & Turnbull, 2020).
Electroluminescent Properties in Platinum Complexes :
- Variants of the compound, such as 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, are used in synthesizing mono-cyclometalated Pt(II) complexes with potential electroluminescent properties (Ionkin, Marshall, & Wang, 2005).
Antimicrobial Activity of Derivatives :
- Some derivatives of 5-methylpyridine-2-thiol, closely related to the query compound, have shown remarkable antimicrobial activity (Abdel-rahman, Bakhite, & Al-Taifi, 2003).
Molecular Structure and Spectroscopy Studies :
- The compound is used in studies focused on the molecular structure, vibrational wavenumbers, atomic charges, and other spectroscopic analyses (Velraj, Soundharam, & Sridevi, 2015).
Microreaction Systems in Intermediate Preparation :
- Microreaction systems involving derivatives of 3-methylpyridine, related to the query compound, have been explored for safer and more efficient production processes in industrial settings (Sang, Huang, & Xu, 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(5-chlorothiophen-2-yl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-2-3-8(6-12-7)9-4-5-10(11)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAUZTOTYBETJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-thienyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



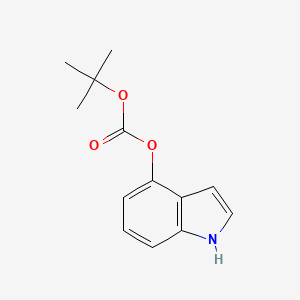
![4-Chloro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391878.png)
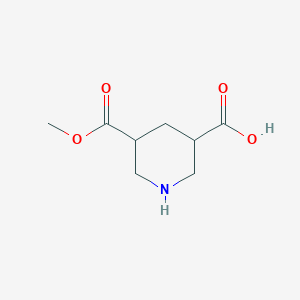
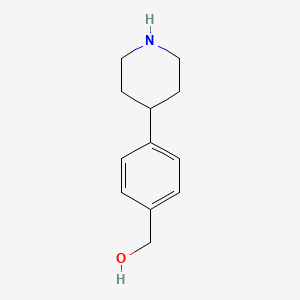
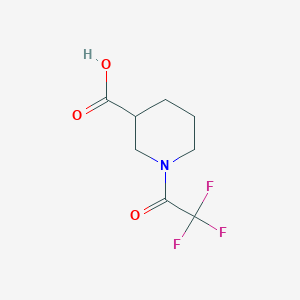
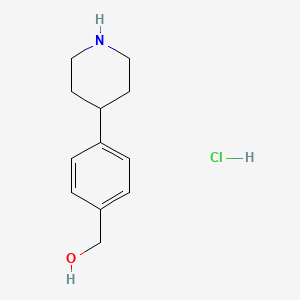
![(1-[6-(Trifluoromethyl)pyridin-3-YL]ethyl)amine](/img/structure/B1391888.png)
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1391891.png)
